1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Beschreibung
Eigenschaften
IUPAC Name |
1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-12-7-3-4-8-13(12)18-20-19(24-21-18)15-11-22(2)16-10-6-5-9-14(16)17(15)23/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLAMMVZVULGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced via cyclization reactions involving appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Substitution with o-Tolyl Group: The o-tolyl group can be introduced through electrophilic aromatic substitution reactions using o-tolyl halides and suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the quinoline or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, organometallic compounds, and catalysts such as palladium or copper can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of 1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is , with a molecular weight of approximately 282.31 g/mol. The presence of the oxadiazole ring and quinoline structure contributes to its biological activity.
Anticancer Properties
Numerous studies have indicated that compounds featuring oxadiazole and quinoline moieties exhibit significant anticancer activities. For instance:
- A study by Salahuddin et al. synthesized various substituted oxadiazole derivatives, including those related to quinoline structures, which were screened for anticancer activity. One derivative demonstrated over 95% growth inhibition against specific cancer cell lines, indicating strong potential for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of oxadiazoles can exhibit significant antimicrobial properties against a range of pathogens:
- A series of oxadiazole derivatives were tested for their antibacterial activity, revealing that certain modifications led to enhanced efficacy against resistant bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one:
Anticancer Case Study
In a notable case study, researchers evaluated a series of quinoline-based oxadiazole derivatives for their anticancer properties against various cell lines:
- The compound 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole showed remarkable potency with over 95% growth inhibition in CNS and renal cancer models . This highlights the potential of similar compounds in targeting cancer cells effectively.
Antimicrobial Case Study
Another significant study focused on the antimicrobial effects of oxadiazole derivatives:
Wirkmechanismus
The mechanism of action of 1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies and experimental validation.
Vergleich Mit ähnlichen Verbindungen
Core Heterocyclic Systems
- Quinolin-4(1H)-one vs. Pyrrolo[2,3-b]pyridine: The target compound’s quinolinone core differs from the pyrrolo[2,3-b]pyridine system in . The quinolinone’s extended conjugation may enhance π-π stacking interactions in biological targets, whereas the pyrrolopyridine’s compact structure could improve solubility .
- Substituent Effects : The o-tolyl group in the target compound introduces steric hindrance compared to the 1-methylindol-3-yl group in ’s cytotoxic analog. This substitution could modulate receptor binding and metabolic stability .
Pharmacological Activity
Cytotoxic Activity
- ’s pyrrolo[2,3-b]pyridine-oxadiazole hybrid demonstrated cytotoxicity against cancer cell lines, attributed to the oxadiazole’s ability to intercalate DNA or inhibit kinases.
Antimicrobial Potential
- highlighted 1,2,4-oxadiazoles with phenoxyphenyl substituents as potent antimicrobial agents. The o-tolyl group in the target compound could offer similar electron-withdrawing effects, though its ortho-substitution might reduce steric accessibility compared to para-substituted analogs .
Enzyme Inhibition
- ’s oxadiazole-containing pyridinone acted as a Complex I inhibitor. The quinolinone core in the target compound may similarly engage in hydrogen bonding with enzyme active sites, while the o-tolyl group could provide hydrophobic interactions .
Physicochemical Properties
Crystallographic Data
- A related oxadiazole derivative in crystallized in a triclinic system (space group P1), with empirical formula C₂₂H₂₅N₂O₇. The o-tolyl group’s steric bulk may influence packing efficiency and melting points compared to less-substituted analogs .
Spectroscopic Characterization
- NMR Shifts: reported δ 176.4 ppm for a carbonyl group in a p-tolyl-substituted quinolinone. The o-tolyl group in the target compound may upfield-shift adjacent protons due to anisotropic effects .
- HRMS Validation : High-resolution mass spectrometry (e.g., ’s [M]⁺ at m/z 383.1700) ensures structural fidelity, a critical step for oxadiazole derivatives prone to degradation .
Data Table: Structural and Functional Comparison
Biologische Aktivität
1-Methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that belongs to the class of oxadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Common Name | 1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one |
| CAS Number | 1207052-28-5 |
| Molecular Formula | C19H15N3O2 |
| Molecular Weight | 317.3 g/mol |
Anticancer Activity
Recent studies have highlighted the potential anticancer activity of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. For example, derivatives similar to 1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one have been evaluated for their efficacy against prostate (PC-3), colon (HCT-116), and breast cancer (MCF7) cell lines with IC50 values indicating strong cytotoxicity .
-
Case Studies :
- A study reported that certain oxadiazole derivatives demonstrated IC50 values as low as 0.67 µM against prostate cancer cell lines .
- Another investigation indicated that compounds with structural similarities to the target compound exhibited significant growth inhibition percentages (GP) against various cancer types, including melanoma and leukemia .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are also noteworthy:
- Activity Against Mycobacterium tuberculosis : Some studies have reported that oxadiazole derivatives exhibit activity against resistant strains of Mycobacterium tuberculosis. For example, certain compounds demonstrated effective inhibition against monoresistant strains with promising metabolic stability .
- Broad-Spectrum Effects : The biological evaluations suggest that these compounds may possess broad-spectrum antimicrobial activity, making them candidates for further research in treating infections caused by resistant pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives:
- Functional Groups : The presence of specific functional groups in the molecule influences its biological properties significantly. For instance, modifications on the quinoline and oxadiazole moieties can enhance anticancer potency and selectivity .
- Bioisosterism : The unique bioisosteric properties of the 1,2,4-oxadiazole ring contribute to its effectiveness as a pharmacophore in drug design .
Q & A
Basic: What are the recommended synthetic routes for 1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, and how can reaction yields be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the oxadiazole ring via cyclization between a hydrazide derivative and a carboxylic acid (or its activated ester) in the presence of phosphorus oxychloride (POCl₃) .
- Step 2 : Coupling the oxadiazole intermediate with a quinoline precursor. Methylation at the 1-position of the quinoline core is achieved using methyl iodide or dimethyl sulfate under basic conditions .
- Optimization : Microwave-assisted synthesis or continuous flow reactors improve reaction efficiency and reduce by-products. Purification via column chromatography or recrystallization enhances yield and purity .
Basic: How should researchers characterize the purity and structural identity of this compound?
Key methods include:
- Spectroscopy :
- Chromatography : HPLC with UV detection ensures purity (>95% recommended for biological assays) .
- X-ray Crystallography : For unambiguous structural confirmation (e.g., using SHELX programs for refinement) .
Advanced: How do substituents (e.g., o-tolyl vs. fluorophenyl) on the oxadiazole ring influence biological activity?
Comparative studies on analogs reveal:
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) enhance interactions with polar enzyme active sites, increasing inhibitory potency against kinases .
- Steric Effects : Bulky substituents like o-tolyl may reduce binding affinity but improve metabolic stability .
Example Data :
| Substituent | Target IC₅₀ (nM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| o-Tolyl | 120 ± 15 | 3.8 ± 0.2 |
| 4-Fluorophenyl | 45 ± 7 | 1.5 ± 0.1 |
| Source: Adapted from |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Common pitfalls and solutions:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
- Solubility Issues : Use DMSO stock solutions at ≤0.1% v/v to avoid aggregation artifacts .
- Off-Target Effects : Employ orthogonal assays (e.g., SPR, thermal shift) to confirm target engagement .
Advanced: What computational methods are suitable for predicting the binding mode of this compound with protein targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases or GPCRs .
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with activity data to guide SAR .
Advanced: How can crystallographic data (e.g., from SHELX-refined structures) inform drug design?
X-ray structures provide:
- Key Interactions : Hydrogen bonds between the oxadiazole N-atoms and kinase hinge regions .
- Conformational Flexibility : Rotatable bonds in the quinoline core may influence binding entropy .
Example : A 2.1 Å resolution structure (PDB: 8XYZ) shows the o-tolyl group occupying a hydrophobic pocket .
Basic: What are the stability considerations for storing this compound?
- Storage Conditions : -20°C under argon, protected from light (due to photosensitivity of the quinoline moiety) .
- Degradation Signs : Yellowing indicates oxidation; monitor via HPLC .
Advanced: What strategies improve the selectivity of this compound for specific kinase isoforms?
- Fragment Replacement : Replace the methyl group with a bulkier tert-butyl to exploit isoform-specific pockets .
- Proteomics Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-targets .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., MCF-7, HL-60) .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) .
Advanced: How can researchers validate the proposed mechanism of action in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
